molecular formula C9H8F3NO3 B1395670 Methyl 4-amino-3-(trifluoromethoxy)benzoate CAS No. 457097-93-7

Methyl 4-amino-3-(trifluoromethoxy)benzoate

Cat. No.: B1395670
CAS No.: 457097-93-7
M. Wt: 235.16 g/mol
InChI Key: VOZICRAZVBGCNM-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereoelectronic Properties

The molecular architecture of methyl 4-amino-3-(trifluoromethoxy)benzoate is defined by its molecular formula of carbon nine hydrogen eight fluorine three nitrogen one oxygen three with a corresponding molecular weight of 235.16 atomic mass units. The compound features a benzoate core structure with strategic substitution patterns that significantly influence its electronic distribution and conformational preferences. The aromatic ring system serves as the central scaffold, bearing an amino group at the para position relative to the carboxylate functionality and a trifluoromethoxy group at the meta position.

The stereoelectronic properties of this compound are primarily governed by the interplay between the electron-donating amino group and the strongly electron-withdrawing trifluoromethoxy substituent. The amino group at position 4 exhibits typical electron-donating characteristics through resonance effects, while the trifluoromethoxy group at position 3 exerts powerful electron-withdrawing influences through both inductive and field effects. This substitution pattern creates a significant dipole moment across the aromatic system, resulting in altered electronic density distribution compared to unsubstituted benzoate derivatives.

The trifluoromethoxy group represents one of the most electronegative substituents in organic chemistry, with the three fluorine atoms creating a substantial electron-deficient region. Studies on related trifluoromethoxy-substituted aromatic compounds have demonstrated that this group can induce quinoid character in phenyl rings, accompanied by distortion of bond angles related to the presence of fluorine substituents in ortho positions. The molecular orbital calculations indicate that the presence of the trifluoromethoxy group significantly alters the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, influencing the compound's photophysical and chemical properties.

Properties

IUPAC Name

methyl 4-amino-3-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-8(14)5-2-3-6(13)7(4-5)16-9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZICRAZVBGCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697530
Record name Methyl 4-amino-3-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457097-93-7
Record name Methyl 4-amino-3-(trifluoromethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 3-nitro-4-trifluoromethoxybenzoic acid or derivatives are commonly used as intermediates.
  • Methyl esterification of the carboxylic acid is performed to yield methyl 3-nitro-4-(trifluoromethoxy)benzoate.
  • Subsequent reduction of the nitro group to an amino group yields the target compound.

Stepwise Preparation Protocol

Step Description Reagents & Conditions Outcome & Notes
1. Esterification Conversion of 3-nitro-4-(trifluoromethoxy)benzoic acid to methyl ester Methanol, acid catalyst (e.g., sulfuric acid), reflux Methyl 3-nitro-4-(trifluoromethoxy)benzoate formed with high purity
2. Reduction of Nitro Group Reduction of nitro group to amino group Catalytic hydrogenation (Pd/C or Pt/C), hydrogen gas, mild conditions; or chemical reduction with hydrazine hydrate and catalyst This compound obtained with yields typically >90%
3. Purification Filtration, crystallization or chromatography Solvent systems such as ethyl acetate/hexane High purity product suitable for further applications

This approach is consistent with known methods for preparing amino-substituted trifluoromethoxybenzoates, adapted from analogous compounds such as 3-amino-4-methoxybenzoate derivatives.

Alternative Synthetic Routes

  • Nucleophilic aromatic substitution (SNAr): Starting from methyl 4-chloro-3-(trifluoromethoxy)benzoate, nucleophilic substitution with ammonia or amines can introduce the amino group at position 4.
  • Oxime intermediate reduction: Preparation of methyl 4-hydroxyiminomethyl-3-(trifluoromethoxy)benzoate followed by catalytic hydrogenation to the amine has been reported for related benzoate compounds, facilitating mild reaction conditions and high selectivity.

Research Findings and Optimization

Reaction Yields and Purity

Step Yield (%) Purity (%) Notes
Esterification 90-95 >98 High yield with acid-catalyzed reflux
Nitro Reduction 90-98 >99 Catalytic hydrogenation preferred for clean conversion
SNAr substitution (alternative) 80-90 >95 Requires careful control of reaction temperature and solvent

Catalysts and Conditions

  • Catalysts: Palladium on carbon (Pd/C) is preferred for hydrogenation due to high activity and selectivity.
  • Temperature: Mild temperatures (25-60°C) during reduction avoid side reactions.
  • Solvents: Methanol, ethanol, or ethyl acetate commonly used for esterification and reduction steps.

Scale-Up Considerations

  • Industrial scale synthesis involves large reaction vessels (e.g., 1000L reactors) with controlled addition of reagents like thionyl chloride or tri-chlorophosphorus for intermediate formation.
  • Purification steps optimized for crystallization to reduce solvent use and improve yield.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield (%) Purity (%) Reference
Esterification + Nitro Reduction 3-nitro-4-(trifluoromethoxy)benzoic acid Methanol, acid catalyst, Pd/C, H2 Esterification, catalytic hydrogenation 90-98 >98
SNAr Substitution Methyl 4-chloro-3-(trifluoromethoxy)benzoate Ammonia, solvent Nucleophilic aromatic substitution 80-90 >95
Oxime Intermediate Reduction Methyl 4-formyl-3-(trifluoromethoxy)benzoate Hydroxylamine, Pd/C, H2 Oximation, catalytic reduction 85-95 >98

The preparation of this compound is well-established through multi-step organic synthesis involving esterification, nitration, and reduction or nucleophilic substitution. High yields and purities are achievable using catalytic hydrogenation and optimized reaction conditions. Industrially scalable protocols have been developed, ensuring reproducibility and cost-effectiveness. The trifluoromethoxy group’s introduction prior to amination is critical for maintaining the compound’s desired properties.

This comprehensive review integrates diverse sources to provide a professional, authoritative perspective on the preparation methods of this compound, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-amino-3-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Methyl 3-amino-4-(trifluoromethoxy)benzoate (CAS 721-09-5)
  • Structural Difference: The amino and trifluoromethoxy groups are swapped (amino at meta, -OCF₃ at para).
  • Impact : Altered electronic distribution affects reactivity in electrophilic substitution reactions. The para-OCF₃ group may sterically hinder interactions in biological targets compared to the meta configuration .
2-Amino-3-(trifluoromethoxy)benzoic acid (CAS 561304-41-4)
  • Structural Difference : Replaces the methyl ester with a carboxylic acid (-COOH).
  • Impact : Increased acidity (pKa ~2-3) and water solubility compared to the ester derivative. This modification is useful for salt formation in drug formulations .
Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a)
  • Synthesis : Derived from Methyl 4-(N-hydroxyacetamido)benzoate via radical O-trifluoromethylation using Togni reagent II, followed by thermal OCF₃ migration (85% yield) .

Functional Group Analogues

RX-1 [(1-Butylpiperidin-4-yl)methyl 4-amino-3-(methoxy)benzoate]
  • Structural Difference : Methoxy (-OCH₃) replaces trifluoromethoxy (-OCF₃).
  • Impact : Lower lipophilicity (ClogP reduced by ~1.5 units) and diminished metabolic stability due to the absence of fluorine atoms. Used as a PET radioligand precursor .
RX-2 [(1-Butylpiperidin-4-yl)methyl 4-amino-3-(fluoromethoxy)benzoate]
  • Structural Difference : Fluoromethoxy (-OCH₂F) replaces -OCF₃.
  • Impact : Moderate electron-withdrawing effects and improved in vivo stability compared to RX-1 but less than the trifluoromethoxy analogue .
Methyl 4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate
  • Structural Difference: Trifluoroethoxy carbonylamino group replaces -OCF₃.
  • Impact: Increased molecular weight (C₁₂H₁₂F₃NO₄, MW 307.23) and altered hydrogen-bonding capacity, affecting target binding affinity .

Substituent Position and Bulkiness

Methyl 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoate
  • Structural Difference : Bulky 4-(trifluoromethyl)benzyloxy group replaces -OCF₃.
  • Impact : Higher steric hindrance reduces accessibility to enzymatic active sites but improves selectivity in kinase inhibition assays .
Methyl 4-benzamido-3-(trifluoromethoxy)benzoate (3m)
  • Synthesis : Prepared via thermal rearrangement of Methyl 4-(N-(trifluoromethoxy)benzamido)benzoate (79% yield) .

Data Tables

Table 2: Physicochemical Properties

Compound logP Water Solubility (mg/mL) Hazard Profile
Methyl 4-amino-3-(trifluoromethoxy)benzoate 2.1 <0.1 H302, H315, H319
2-Amino-3-(trifluoromethoxy)benzoic acid 1.8 1.2 Not reported
RX-2 2.5 <0.1 Not reported

Key Findings and Implications

  • Trifluoromethoxy Position : Meta-substitution (as in the parent compound) optimizes electronic effects for electrophilic reactions compared to para-substituted isomers .
  • Substituent Bulk : Bulky groups (e.g., benzyloxy) improve target selectivity but reduce synthetic accessibility .
  • Functional Group Interplay : Replacing -OCF₃ with -OCH₃ or -OCH₂F diminishes metabolic stability, underscoring the importance of fluorine in drug design .

Biological Activity

Methyl 4-amino-3-(trifluoromethoxy)benzoate is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound belongs to the class of benzoates characterized by an amino group at the para position and a trifluoromethoxy group at the meta position on the benzene ring. The structural formula is represented as follows:

C9H8F3NO3\text{C}_9\text{H}_8\text{F}_3\text{NO}_3

Enzyme Interactions

This compound significantly interacts with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction can lead to either inhibition or activation, influencing metabolic pathways and drug bioavailability.

Table 1: Enzyme Interaction Summary

Enzyme TypeInteraction TypeEffect on Metabolism
Cytochrome P450Inhibition/ActivationAlters drug metabolism
AlbuminBindingInfluences distribution

Cellular Effects

This compound has been shown to affect cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This pathway is integral to processes such as cell proliferation, differentiation, and apoptosis.

Table 2: Cellular Pathway Modulation

PathwayEffect
MAPKModulation of activity
Gene ExpressionAlteration via transcription factors

The mechanism of action involves the trifluoromethoxy group enhancing lipophilicity, which facilitates penetration through biological membranes. The amino group can form hydrogen bonds with target proteins, modulating their activity and affecting various biochemical pathways.

Pharmacological Applications

Research indicates potential applications in several areas:

  • Anti-inflammatory Activity : Studies have suggested that this compound exhibits anti-inflammatory properties through modulation of cytokine production.
  • Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 3: Pharmacological Activities

Activity TypeObserved EffectReference Study
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against bacteria

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential for treating inflammatory diseases.
  • Antimicrobial Testing : In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and other Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for Methyl 4-amino-3-(trifluoromethoxy)benzoate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves nitro reduction of a precursor. For example, Methyl 4-nitro-3-(trifluoromethoxy)benzoate can be reduced using catalytic hydrogenation or SnCl₂/HCl to yield the amino derivative. demonstrates a similar reduction of a nitro group using Pd/C under H₂, achieving a 41% yield. Key optimization parameters include:

  • Catalyst selection : Pd/C or PtO₂ for cleaner reduction.
  • Temperature : Room temperature to 50°C to minimize side reactions.
  • Purification : Column chromatography (e.g., silica gel with CH₂Cl₂/EtOAc gradients) to isolate the product ().

Q. How is this compound characterized, and what spectral benchmarks are critical?

Methodological Answer:

  • ¹H NMR : Key peaks include the aromatic protons (δ 6.5–8.0 ppm), methoxy group (δ ~3.7–3.8 ppm), and NH₂ (δ ~5.7 ppm, broad if unprotected). reports δ 5.70 (s, NH₂) and δ 3.76 (s, OCH₃) .
  • MS (ESI) : The molecular ion [M+H]⁺ should match the calculated mass (C₉H₈F₃NO₃: 250.06). confirms m/z 249.9 [M+H]⁺ for a structurally similar compound .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Thermal Stability : Decomposition occurs upon heating (DSC data in suggests similar compounds decompose at elevated temperatures). Store at 2–8°C in airtight containers .
  • Light Sensitivity : Protect from UV light due to the aromatic amine and ester groups.
  • Mutagenicity : Ames testing in indicates low mutagenicity, but handle with gloves and under fume hoods (comparable to benzyl chloride) .

Advanced Research Questions

Q. How can low yields in the nitro reduction step be addressed, and what side reactions are typical?

Methodological Answer: Low yields (e.g., 41% in ) may arise from:

  • Incomplete reduction : Optimize H₂ pressure (1–3 atm) or extend reaction time.
  • Byproduct formation : Use scavengers (e.g., ethylenediamine) to trap intermediates.
  • Purification losses : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for higher recovery .

Data Contradiction Example :
If NMR shows residual nitro peaks, confirm reaction completion via TLC (Rf shift from ~0.5 to ~0.2 in hexane/EtOAc 2:1) before purification .

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer: The electron-withdrawing trifluoromethoxy group (-OCF₃) directs electrophiles to the meta and para positions relative to itself. For example:

  • Nitration : Preferential substitution at the 4-position (relative to -OCF₃) due to resonance and inductive effects.
  • Halogenation : Use Lewis acids (FeCl₃) to enhance regioselectivity. and highlight similar regiochemical outcomes in triazine derivatives .

Q. What protecting group strategies are optimal for the amino group during downstream functionalization?

Methodological Answer:

  • Benzyloxy (Bn) : Stable under acidic conditions but requires hydrogenolysis for deprotection ( uses O-benzyl hydroxylamine) .
  • Pivaloyl (Piv) : Base-labile; suitable for orthogonal protection. employs pivaloyl chloride for amidations .
  • Acetyl (Ac) : Mild deprotection with NaOH/MeOH but may hydrolyze the ester.

Recommendation : Use Bn protection for multi-step syntheses involving ester stability, as in .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

Methodological Answer:

  • Impurity Identification : Compare HPLC retention times with standards.
  • Isotope Patterns : Analyze MS for Cl/Br isotopes (absent in this compound).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons at δ 7.46 and 7.43 in ) .

Q. What protocols evaluate mutagenicity and ensure safe handling?

Methodological Answer:

  • Ames II Testing : Follow OECD 471 guidelines (as in ) using Salmonella strains TA98/TA100 .
  • PPE : Nitrile gloves, lab coats, and fume hoods.
  • Waste Disposal : Neutralize with 10% NaOH before incineration.

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